沙普瑞林

描述

Synthesis Analysis

The synthesis of Saprirearine involves complex chemical reactions and processes. Studies on related compounds such as saponins, which share structural similarities with Saprirearine, involve multi-step procedures that include the preparation of aglycones, assembly strategies, and protecting-group strategies to achieve the final product (Yang, Laval, & Yu, 2014).

Molecular Structure Analysis

While direct information on the molecular structure of Saprirearine is limited, the structural analysis of related compounds like saponins and SAPO molecular sieves offers insights into potential frameworks. For instance, saponins are characterized by their amphiphilic glycoside structure, which plays a significant role in their bioactivity (Güçlü-Üstündağ & Mazza, 2007). Additionally, the crystal structure analysis of minerals like sapphirine provides an understanding of the complex crystallo-chemical arrangements, which might offer parallels to Saprirearine's structural features (Moore, 1968).

Chemical Reactions and Properties

Chemical reactions involving Saprirearine and its derivatives can significantly alter their properties. The reactions and properties of SAPO molecular sieves, for example, demonstrate how structural modifications can impact chemical stability and reactivity (Liu et al., 2020). Similarly, the synthesis and characterization of different SAPOs reveal the diverse chemical functionalities that these materials can possess, which could be analogous to Saprirearine's chemical behavior (Wang et al., 2015).

Physical Properties Analysis

The physical properties of Saprirearine, such as solubility, melting point, and crystallinity, are essential for its application in various fields. Studies on SAPO molecular sieves and their synthesis parameters shed light on how conditions like temperature and Si content can influence the physical characteristics of these materials, potentially offering insights into Saprirearine's physical properties (Zhao et al., 2002).

Chemical Properties Analysis

The chemical properties of Saprirearine, including reactivity, stability, and interaction with other compounds, are critical for its effectiveness and utility. The chemical synthesis and properties of saponins, for instance, provide a framework for understanding the complex interactions and biological activities of Saprirearine (Yang, Laval, & Yu, 2014).

科学研究应用

心脏保护作用

沙普瑞林因其心脏保护作用而被研究,尤其是在心肌细胞缺氧/复氧诱导的损伤方面 {svg_1} {svg_2} {svg_3}. 它在改善细胞存活、提高细胞活力和阻断乳酸脱氢酶释放方面显示出前景。 这表明其在心肌梗塞等疾病治疗方面具有潜在的应用价值。

线粒体功能调节

研究表明沙普瑞林可以通过抑制钙超载和线粒体膜电位崩溃来减轻线粒体功能障碍 {svg_4}. 这为其在线粒体完整性受损的疾病中的应用开辟了途径。

氧化应激减轻

沙普瑞林已显示出通过降低活性氧和丙二醛水平,以及激活超氧化物歧化酶和过氧化氢酶来改善氧化应激的能力 {svg_5}. 这种特性对于以氧化损伤为特征的疾病至关重要。

凋亡抑制

发现该化合物可以灭活半胱氨酸天冬氨酸特异性蛋白酶-3并调节参与凋亡的蛋白质,这表明其在防止细胞死亡中的作用 {svg_6}. 这对于治疗凋亡起关键作用的各种疾病可能具有重要意义。

保护性细胞通路激活

沙普瑞林激活心肌细胞中的核因子E2相关因子-2 (Nrf2),这与其保护作用密切相关 {svg_7}. Nrf2是细胞抗氧化剂抵抗力的关键调节因子,表明其在增强细胞防御机制方面具有潜在应用价值。

药物发现潜力

鉴于其多方面的生物活性,沙普瑞林可以作为针对一系列疾病的药物发现努力的候选药物,尤其是那些涉及心脏健康、氧化应激和细胞凋亡的疾病 {svg_8}.

环境影响

虽然关于沙普瑞林环境影响的具体研究尚未见诸报道,但考虑化学品生产和使用的更广泛背景至关重要。 应评估提取和合成此类化合物的环境可持续性,以确保负责任的科学进步 {svg_9}.

工业应用

虽然没有找到关于沙普瑞林工业用途的直接信息,但对其化学性质的探索可能会导致其在各个行业中的潜在应用。 其稳定性和反应性特征使其可能适合在制造或生物技术领域发挥专业作用 {svg_10} {svg_11} {svg_12}.

作用机制

Target of Action

Saprirearine, a natural product of Salvia, Lamiaceae , has been found to primarily target Nrf2 . Nrf2, or Nuclear factor erythroid 2-related factor 2, is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation.

Mode of Action

Saprirearine interacts with its primary target, Nrf2, by activating it This activation leads to a series of changes in the cell, particularly in response to oxidative stress

Result of Action

Saprirearine’s activation of Nrf2 has been shown to protect H9c2 cardiomyocytes against hypoxia/reoxygenation-induced apoptosis . This suggests that Saprirearine may improve cell survival by increasing cell viability and blocking the release of lactate dehydrogenase .

属性

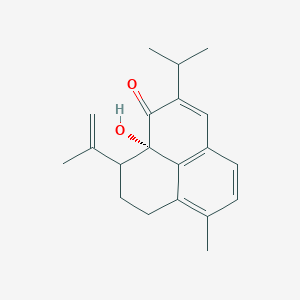

IUPAC Name |

(9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17?,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCPEPBEODTUSV-OZBJMMHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCC([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Saprirearine exert its protective effects against hypoxia/reoxygenation injury in cardiomyocytes?

A1: Research suggests that Saprirearine protects H9c2 cardiomyocytes from apoptosis induced by hypoxia/reoxygenation through a multi-faceted mechanism involving the activation of the Nrf2 pathway. []

- Reduce oxidative stress: It decreases reactive oxygen species (ROS) and malondialdehyde (MDA) levels while increasing the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase. []

- Improve mitochondrial function: It mitigates mitochondrial dysfunction by inhibiting calcium overload, preventing the collapse of the mitochondrial membrane potential, and reducing the opening of the mitochondrial permeability transition pore. []

- Inhibit apoptosis: It suppresses apoptosis by inactivating cysteinyl aspartate-specific proteinase-3, upregulating B-cell lymphoma-2 (Bcl-2), and downregulating Bcl-2-associated X protein (Bax). []

Q2: What is the structural characterization of Saprirearine?

A2: Saprirearine is a novel tricyclic diterpene isolated from the roots of Salvia prionitis. [] While its exact molecular formula and weight are not specified in the provided abstracts, its structure was elucidated through spectroscopic methods and chemical transformations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。